3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid
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Overview
Description
3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethylphenoxy group, an acetylcarbamothioyl group, and a methylbenzoic acid moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the acylation of 4-ethylphenol with acetyl chloride to form 4-ethylphenoxyacetyl chloride. This intermediate is then reacted with thiourea to yield the corresponding carbamothioyl derivative. Finally, this intermediate undergoes a coupling reaction with 2-methylbenzoic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamothioyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-({[(4-Methoxyphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid
- 3-({[(4-Chlorophenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid
Uniqueness
3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid is unique due to the presence of the ethylphenoxy group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored activities.
Properties
Molecular Formula |
C19H20N2O4S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]-2-methylbenzoic acid |
InChI |
InChI=1S/C19H20N2O4S/c1-3-13-7-9-14(10-8-13)25-11-17(22)21-19(26)20-16-6-4-5-15(12(16)2)18(23)24/h4-10H,3,11H2,1-2H3,(H,23,24)(H2,20,21,22,26) |
InChI Key |
IFHQJSPVWQVDIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC(=C2C)C(=O)O |
Origin of Product |
United States |
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